![molecular formula C17H21N5O2 B2881942 N-(仲丁基)-4-氧代-8-(对甲苯基)-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺 CAS No. 946229-58-9](/img/structure/B2881942.png)
N-(仲丁基)-4-氧代-8-(对甲苯基)-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains an imidazo[2,1-c][1,2,4]triazine core, which is a fused ring system containing two nitrogen atoms and one carbon atom in a five-membered ring, attached to a six-membered ring with three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles due to the presence of nitrogen atoms in the ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents attached to the imidazo[2,1-c][1,2,4]triazine core. Generally, these compounds are expected to have good thermal stability .科学研究应用
合成和化学反应性
对三嗪及其相关化合物进行的研究探索了它们的合成和反应,突出了它们在化学合成中的多功能性。例如,Baig 和 Stevens (1981) 的研究详细阐述了咪唑并[5,1-c][1,2,4]三嗪通过 5-重氮咪唑-4-甲酰胺与反应性亚甲基底物的偶联来合成的过程,证明了该化合物作为进一步化学反应中间体的潜力 Baig & Stevens, 1981。
抗癌和抗氧化特性
另一个应用领域是抗癌和抗氧化剂的开发。Bekircan 等人 (2005) 从 N-酰基亚胺和杂环胺合成了稠合杂环 1,3,5-三嗪,显示出对癌细胞系的中等抗增殖潜力和高抗氧化活性,表明了潜在的治疗应用 Bekircan 等人,2005。
药理学应用
咪唑并四嗪,一种密切相关的类别,因其抗肿瘤特性而受到研究。Stevens 等人 (1984) 讨论了 8-氨基甲酰基-3-(2-氯乙基)咪唑并[5,1-d]-1,2,3,5-四嗪-4(3H)-一的合成,显示出对白血病的治愈活性,这突出了结构相似的化合物在药理学研究中的潜力 Stevens 等人,1984。
材料科学和 CO2 捕获
Sekizkardes 等人 (2014) 对三嗪基苯并咪唑连接聚合物在 CO2 捕获中的研究突出了三嗪衍生物在材料科学中的应用,特别是在环境应用吸附材料的开发中 Sekizkardes 等人,2014。
作用机制
未来方向
属性
IUPAC Name |
N-butan-2-yl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-12(3)18-15(23)14-16(24)22-10-9-21(17(22)20-19-14)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBOTACODMMJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。